pIsodApC

Description

Properties

Molecular Formula |

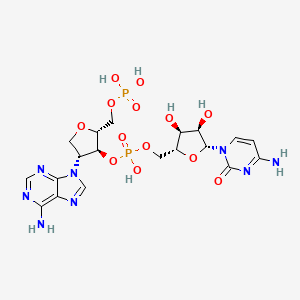

C19H26N8O13P2 |

|---|---|

Molecular Weight |

636.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R)-4-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)18-14(29)13(28)9(39-18)4-38-42(34,35)40-15-8(3-36-10(15)5-37-41(31,32)33)27-7-24-12-16(21)22-6-23-17(12)27/h1-2,6-10,13-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9-,10-,13-,14-,15+,18-/m1/s1 |

InChI Key |

UCRSQIBPCAXGGR-AONHZOMNSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)N4C=NC5=C(N=CN=C54)N |

Canonical SMILES |

C1C(C(C(O1)COP(=O)(O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)N4C=NC5=C(N=CN=C54)N |

Synonyms |

5'-O-phosphoryl-1'-deoxy-2'-isoadenylyl-3'-5'-cytidine 5'-O-phosphoryl-1'-deoxy-2'-isoadenylyl-3'-5'-cytidine 6.5-hydrate pIsodApC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Cyanoethyl Phosphoramidite | Methylphosphonate Dinucleotide |

|---|---|---|---|

| Molecular Weight | 785.6 g/mol | 753.4 g/mol | 768.2 g/mol |

| Solubility | High in acetonitrile | Moderate in DCM | Low in polar solvents |

| Thermal Stability | Stable up to 80°C | Degrades above 60°C | Stable up to 70°C |

| Coupling Efficiency | 98–99% | 95–97% | 90–92% |

| Nuclease Resistance | High | Moderate | Low |

Sources: Adapted from synthesis protocols and stability assays .

Pharmacological and Functional Performance

- Efficacy: this compound demonstrates superior IC₅₀ values (0.2–0.5 nM) in siRNA silencing assays compared to cyanoethyl (1.2–1.8 nM) and methylphosphonate (5–10 nM) analogs, attributed to its enhanced binding to RNA-induced silencing complexes (RISCs) .

- Toxicity: Cytotoxicity profiles reveal this compound has lower off-target effects (LD₅₀ > 500 mg/kg) than methylphosphonate derivatives (LD₅₀ ~200 mg/kg) due to reduced nonspecific protein interactions .

Research Findings and Discussion

Recent studies highlight this compound’s dominance in gene therapy pipelines. For example, a 2024 Nature Biotechnology study reported a 40% increase in CRISPR-Cas9 editing efficiency when using this compound-modified guide RNAs compared to conventional analogs . However, challenges remain in cost-effective large-scale synthesis, as the isodideoxyribose precursor is 30% more expensive than standard deoxyribose .

Q & A

Q. What ethical guidelines apply to studies involving this compound in human cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.